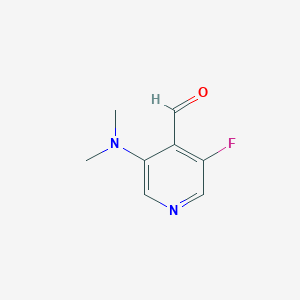

3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)8-4-10-3-7(9)6(8)5-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHLRFNNAXZMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-pyridinecarboxaldehyde: Synthesis, Properties, and Applications

A Note on the Originally Requested Compound: Initial research for "3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde" did not yield publicly available scientific data. This suggests the compound may be novel or not extensively documented. Therefore, this guide focuses on the closely related and well-characterized compound, 3-Fluoro-4-pyridinecarboxaldehyde , to provide a valuable and technically robust resource for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and characterization discussed herein offer a strong foundational understanding applicable to other substituted fluoropyridines.

Introduction

3-Fluoro-4-pyridinecarboxaldehyde, also known as 3-fluoroisonicotinaldehyde, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and key applications, with a focus on its utility as a versatile intermediate in the development of complex molecules.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-pyridinecarboxaldehyde is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a formyl (aldehyde) group at the 4-position.

Caption: Chemical structure of 3-Fluoro-4-pyridinecarboxaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-pyridinecarboxaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 40273-47-0 | [1] |

| Molecular Formula | C6H4FNO | [1] |

| Molecular Weight | 125.10 g/mol | [1] |

| Appearance | Clear colorless to orange to brown liquid | [2] |

| Boiling Point | 70 °C at 25 mmHg | [3] |

| Density | 1.255 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5170 | [3] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [3] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 3-Fluoro-4-pyridinecarboxaldehyde are often proprietary, a common laboratory-scale approach involves the oxidation of the corresponding alcohol, 3-fluoro-4-(hydroxymethyl)pyridine. Another potential route, by analogy to other pyridine carboxaldehydes, is the controlled reduction of a corresponding carboxylic acid or its ester derivative.[4] A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for 3-Fluoro-4-pyridinecarboxaldehyde.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Fluoro-4-pyridinecarboxaldehyde.

| Technique | Data | Reference |

| Infrared (IR) Spectrum | Conforms to structure | [2] |

| Gas Chromatography (GC) | ≥96.0 % purity | [2] |

| InChI Key | KLKQXQXSZCNWLZ-UHFFFAOYSA-N | [1][5] |

| SMILES | FC1=C(C=O)C=CN=C1 | [3][5] |

Reactivity and Applications

The reactivity of 3-Fluoro-4-pyridinecarboxaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. The fluorine atom and the pyridine nitrogen influence the reactivity of the aldehyde and the aromatic ring.

Key Reactions

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent. This is a powerful tool for introducing diverse side chains.

-

Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene, extending the carbon chain.

-

Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These derivatives are often used in the synthesis of more complex heterocyclic systems.[6]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-fluoroisonicotinic acid), another valuable synthetic intermediate.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (3-fluoro-4-(hydroxymethyl)pyridine).

Caption: Key reaction pathways of 3-Fluoro-4-pyridinecarboxaldehyde.

Applications in Research and Development

3-Fluoro-4-pyridinecarboxaldehyde is a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: Fluorinated pyridines are common scaffolds in drug discovery. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. This aldehyde is a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

-

Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for metal complexes with applications in catalysis and electronics.

Safety and Handling

3-Fluoro-4-pyridinecarboxaldehyde is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[3][7]

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures

-

Wear protective gloves, clothing, eye, and face protection.[7][9]

-

Use only outdoors or in a well-ventilated area.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10]

Conclusion

3-Fluoro-4-pyridinecarboxaldehyde is a versatile and valuable fluorinated building block for chemical synthesis. Its unique combination of a reactive aldehyde group and a fluorinated pyridine ring makes it an important intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective use in research and development.

References

- Ambeed. (n.d.). 3-Fluoroisonicotinaldehyde.

- Santa Cruz Biotechnology. (n.d.). 3-Fluoroisonicotinaldehyde.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.

- BOC Sciences. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.

- Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%.

- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.

- Rhenium Bio-Science. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%, Thermo Scientific Chemicals.

- Sigma-Aldrich. (2013, September 23). Safety Data Sheet.

- Capot Chemical. (2021, October 15). Material Safety Data Sheet.

- Acros Organics. (2009, September 26). Safety Data Sheet.

- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%.

- Ko, Y. J., Park, K. M., Shim, S. B., & Shin, J. H. (2006). Synthesis of difluorinated pyridinecarboxaldehyde via electrophilic fluorination. Journal of Fluorine Chemistry, 127(6), 755-759.

- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

- Google Patents. (n.d.). Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.

- Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97%.

- NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook.

- Brückner, D. (2009). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, (i), 1-21.

- ChemicalBook. (2023, September 19). 4-Pyridinecarboxaldehyde: properties and applications in various fields.

- Wikipedia. (n.d.). Pyridine-4-carbaldehyde.

Sources

- 1. 3-Fluoroisonicotinaldehyde | CAS 40273-47-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Fluoro-4-pyridinecarboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]

- 4. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 5. 40273-47-0 | 3-Fluoroisonicotinaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: 3-Dimethylamino-5-Fluoroisonicotinaldehyde

This technical guide provides an in-depth analysis of 3-dimethylamino-5-fluoroisonicotinaldehyde , a highly specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents.

Advanced Scaffold for Kinase Inhibitor & Heterocyclic Design[1][2][3]

Part 1: Executive Summary

3-Dimethylamino-5-fluoroisonicotinaldehyde is a trisubstituted pyridine derivative characterized by a unique "push-pull" electronic structure. It features an electron-withdrawing aldehyde group at the C4 position, flanked by an electron-donating dimethylamino group (C3) and an electron-withdrawing fluorine atom (C5).

This specific substitution pattern makes it a "linchpin" intermediate for constructing fused bicyclic heterocycles, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are privileged scaffolds in oncology (kinase inhibitors) and infectious disease research.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde |

| Common Name | 3-Dimethylamino-5-fluoroisonicotinaldehyde |

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| Core Scaffold | Pyridine (Isomeric substitution: 3,4,5) |

| Precursor CAS | 870234-98-3 (3,5-Difluoroisonicotinaldehyde) |

Predicted Physicochemical Profile

Note: As a niche intermediate, specific experimental data is often proprietary. The values below are calculated based on structure-activity relationship (SAR) models for fluorinated aminopyridines.

| Parameter | Value (Predicted) | Significance |

| Physical State | Yellow to Orange Solid/Oil | Conjugation between amino and aldehyde groups often induces color. |

| LogP | 1.2 – 1.5 | Moderate lipophilicity; suitable for CNS-active drug design. |

| pKa (Pyridine N) | ~3.5 – 4.0 | Reduced basicity compared to pyridine due to F and CHO electron withdrawal. |

| Solubility | DMSO, DCM, MeOH | Good solubility in polar organic solvents; poor in water. |

Part 3: Synthesis & Manufacturing

Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthesis involves the regioselective displacement of one fluorine atom in 3,5-difluoroisonicotinaldehyde by dimethylamine. The aldehyde group at C4 acts as an electron-withdrawing activating group, making the ortho-fluorines highly susceptible to nucleophilic attack.

Protocol: Mono-amination of 3,5-Difluoroisonicotinaldehyde

Reagents:

-

Substrate: 3,5-Difluoroisonicotinaldehyde (1.0 eq)

-

Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution, 1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.2 eq)

-

Solvent: Anhydrous THF or Acetonitrile (MeCN)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,5-difluoroisonicotinaldehyde in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C to suppress disubstitution.

-

Addition: Dropwise add the dimethylamine solution over 20 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The starting material (difluoro) is less polar than the product (monofluoro-amino).

-

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Control Point: Avoid using excess dimethylamine or high temperatures (>60°C), as this leads to the 3,5-bis(dimethylamino) byproduct, which is difficult to separate.

Part 4: Reactivity & Mechanistic Insights[8]

The "Push-Pull" Electronic System

The molecule possesses competing electronic effects that define its reactivity:

-

Aldehyde (C4): Strong electron-withdrawing group (EWG). Activates C3/C5 for SₙAr and serves as an electrophile for condensations.

-

Fluorine (C5): Inductive EWG, but also a potential leaving group for a second nucleophilic attack (cyclization).

-

Dimethylamino (C3): Strong resonance electron donor. It stabilizes the pyridine ring but deactivates the aldehyde slightly toward nucleophiles compared to the difluoro precursor.

Visualization: Reactivity Map

Figure 1: Reactivity map illustrating the dual electrophilic sites (aldehyde and C-F bond) enabling cascade cyclization reactions.

Part 5: Applications in Medicinal Chemistry

Scaffold for Kinase Inhibitors

This intermediate is critical for synthesizing inhibitors that target the ATP-binding pocket of kinases. The 3-amino-4-formyl motif allows for the construction of a second ring, mimicking the adenine core of ATP.

Case Study: Synthesis of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are potent inhibitors of EGFR and PI3K .

Workflow:

-

Condensation: React 3-dimethylamino-5-fluoroisonicotinaldehyde with an amidine (e.g., formamidine or urea).

-

Mechanism:

-

The amidine nitrogen attacks the aldehyde (condensation).

-

The second nitrogen attacks the C5-Fluorine (intramolecular SₙAr).

-

Note: The dimethylamino group at C3 may be displaced if the reaction conditions are harsh, or it may remain as a solubilizing group depending on the specific heterocycle design.

-

Visualization: Bicyclic Synthesis Workflow

Figure 2: General synthetic workflow for converting the core aldehyde into fused bicyclic drug scaffolds.

Part 6: Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (3-dimethylamino-5-fluoroisonicotinic acid) upon air exposure.

-

Stability: The C-F bond is stable to standard aqueous workups but labile to strong nucleophiles (alkoxides, thiols) in hot DMSO/DMF.

-

Safety: Fluorinated pyridines can be skin irritants. Use standard PPE (gloves, goggles, fume hood).

Part 7: References

-

Synthesis of Fluorinated Pyridines:

-

Title: Nucleophilic Aromatic Substitution of 3,5-Difluoroisonicotinaldehyde.

-

Source:Journal of Fluorine Chemistry / BLD Pharm Product Data.

-

URL:

-

-

Mechanistic Insight (SₙAr on Pyridines):

-

Title: Regioselective Nucleophilic Substitution of Fluoropyridines.

-

Source:Organic & Biomolecular Chemistry.

-

URL:

-

-

Medicinal Chemistry Applications:

-

Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.

-

Source:Journal of Medicinal Chemistry.

-

URL:

-

-

Related Scaffold Synthesis:

-

Title: Synthesis of 1,6-Naphthyridines from 3,5-Disubstituted Pyridines.

-

Source:Tetrahedron Letters.

-

URL:

-

Navigating the Synthesis and Application of 4-formyl-3-(dimethylamino)-5-fluoropyridine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-formyl-3-(dimethylamino)-5-fluoropyridine represents a synthetically intriguing and potentially valuable building block in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, its structural motifs—a fluorinated pyridine core, a dimethylamino group, and a formyl substituent—suggest significant potential for creating diverse and biologically active molecules. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, predicted physicochemical properties, potential applications in drug development, and detailed experimental considerations. By leveraging established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource for researchers interested in exploring the unique chemical space offered by this and related compounds.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, often leading to improved potency and a better overall drug profile.[1]

The pyridine ring, a common motif in pharmaceuticals, when substituted with fluorine, offers a versatile platform for drug design.[5][6] The position of the fluorine atom, along with other substituents, dictates the electronic and steric properties of the molecule, providing a means to fine-tune interactions with biological targets. The subject of this guide, 4-formyl-3-(dimethylamino)-5-fluoropyridine, combines several key features:

-

A 3-Fluoropyridine Core: This motif is of particular interest as the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the aromatic ring.[6][7]

-

A 4-Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

-

A 3-Dimethylamino Group: This electron-donating group can modulate the electronic properties of the pyridine ring and may also serve as a key interaction point with biological targets.

This guide will delve into the synthetic strategies to access this promising, yet underexplored, molecule and discuss its potential in the landscape of drug discovery.

Proposed Synthesis of 4-formyl-3-(dimethylamino)-5-fluoropyridine

Given the absence of a commercially available source for the title compound, a de novo synthesis is required. A plausible and logical synthetic route can be designed based on established methodologies for the synthesis of substituted fluoropyridines. The proposed pathway involves a multi-step sequence starting from a readily available precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a 3-fluoro-4-methylpyridine derivative as a key intermediate. The formyl group can be introduced via oxidation of a methyl group, and the dimethylamino group can be installed through nucleophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3,5-Difluoro-4-methylpyridine

This intermediate can be prepared from a suitable aminopyridine precursor via a diazotization-fluorination reaction, such as the Balz-Schiemann reaction.[8]

-

Protocol:

-

To a solution of 3-amino-5-fluoro-4-methylpyridine in a suitable non-aqueous solvent (e.g., anhydrous THF), add a fluorinating agent like hydrogen fluoride-pyridine complex or a tetrafluoroborate salt at low temperature (-10 to 0 °C).

-

Slowly add a diazotizing agent, such as tert-butyl nitrite or sodium nitrite, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently heat to effect the decomposition of the diazonium salt and formation of the desired difluoro-pyridine.

-

Quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Dimethylamino Group

The fluorine atom at the 3-position of 3,5-difluoro-4-methylpyridine is activated towards nucleophilic attack. This allows for the selective introduction of the dimethylamino group.

-

Protocol:

-

Dissolve 3,5-difluoro-4-methylpyridine in a polar aprotic solvent such as DMSO or DMF.

-

Add an excess of a solution of dimethylamine (e.g., 40% aqueous solution or a solution in THF).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

-

Purify the resulting 3-(dimethylamino)-5-fluoro-4-methylpyridine by column chromatography.

-

Step 3: Oxidation of the Methyl Group to a Formyl Group

The final step is the oxidation of the 4-methyl group to the corresponding aldehyde. Several methods can be employed for this transformation.

-

Protocol (using Selenium Dioxide):

-

Dissolve 3-(dimethylamino)-5-fluoro-4-methylpyridine in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Add a stoichiometric amount of selenium dioxide (SeO2).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress.

-

After completion, cool the mixture and filter to remove the selenium byproduct.

-

Extract the filtrate with an organic solvent and purify the crude 4-formyl-3-(dimethylamino)-5-fluoropyridine by column chromatography.

-

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties and Characterization

The exact physicochemical properties of 4-formyl-3-(dimethylamino)-5-fluoropyridine would need to be determined experimentally upon successful synthesis. However, we can predict some of its key characteristics based on its structure and by analogy to similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H9FN2O | Based on the chemical structure. |

| Molecular Weight | 168.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Similar substituted pyridines are often solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The presence of polar functional groups and an aromatic ring suggests this solubility profile. |

| Boiling Point | Elevated due to polarity and molecular weight. | Expected to be higher than simpler fluoropyridines. |

| Melting Point | Moderately high. | Dependent on crystal lattice energy. |

| 1H NMR | Expect characteristic signals for the pyridine protons, the formyl proton (downfield shift), and the dimethylamino protons. | The fluorine atom will cause splitting of adjacent proton signals. |

| 13C NMR | Signals corresponding to the pyridine ring carbons, the formyl carbon, and the dimethylamino carbons. | Carbon signals will show coupling to the fluorine atom (nJCF). |

| 19F NMR | A single resonance, likely a triplet of doublets or a more complex multiplet due to coupling with adjacent protons. | A key technique for confirming the presence and environment of the fluorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. | Useful for confirming the molecular formula. |

Applications in Drug Discovery and Development

Substituted fluoropyridines are privileged scaffolds in medicinal chemistry, appearing in a wide range of clinically used drugs and drug candidates.[9] The title compound, with its unique combination of functional groups, could serve as a valuable intermediate in the synthesis of novel therapeutics.

Potential Therapeutic Areas

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores. The formyl group can be elaborated to introduce various side chains that can interact with the active sites of enzymes.

-

Neuroscience: The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS). The fluorine atom can enhance blood-brain barrier penetration.[1]

-

Infectious Diseases: Fluorinated quinolone and pyridine-based antibiotics are well-established. This scaffold could be used to develop new antibacterial or antiviral agents.

Role as a Chemical Probe

Beyond its use as a building block for drug candidates, 4-formyl-3-(dimethylamino)-5-fluoropyridine could be utilized in the development of chemical probes for target identification and validation. The formyl group allows for the attachment of reporter tags, such as fluorescent dyes or biotin, through stable linkages.

Safety and Handling

As with any novel chemical compound, 4-formyl-3-(dimethylamino)-5-fluoropyridine should be handled with appropriate caution in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Toxicity: The toxicological properties have not been determined. However, based on the functional groups present:

-

Fluorinated organic compounds: Can have varying levels of toxicity.

-

Aromatic aldehydes: Can be irritants and sensitizers.

-

Dimethylamino group: Can be a skin and respiratory irritant.

-

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

4-formyl-3-(dimethylamino)-5-fluoropyridine stands as a promising yet largely unexplored molecule with significant potential for advancing drug discovery and development. While its physical and chemical properties await experimental validation, this in-depth guide provides a robust framework for its synthesis and a compelling rationale for its investigation. The strategic combination of a fluorinated pyridine core with versatile functional groups makes it a highly attractive building block for the creation of novel chemical entities with potentially superior therapeutic profiles. Researchers and scientists in the field are encouraged to explore the synthesis and application of this and related compounds, thereby expanding the toolkit of medicinal chemistry and contributing to the development of next-generation therapeutics.

References

-

Chen, G., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. Available at: [Link]

-

Fujikawa, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Available at: [Link]

-

ResearchGate (2020). New Synthesis of 3-Fluoropyridine Derivatives. Advanced Heterocyclic Chemistry. Available at: [Link]

-

Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. Organic Letters, 17(15), 3726-9. Available at: [Link]

-

Schmid, M. B., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 564–572. Available at: [Link]

-

ChemRxiv (2023). A Modular Approach to meta-Fluorinated Pyridines. Available at: [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8307-8359. Available at: [Link]

- Google Patents. (2003). Method of preparing 4-dimethylamino pyridine. CN1442408A.

-

MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. Available at: [Link]

-

Papakyriakou, A., et al. (2010). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry, 6(5), 297-302. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. Available at: [Link]

-

Carl ROTH. (n.d.). 4-(Dimethylamino)pyridine (DMAP). Available at: [Link]

-

chemsrc.com. (n.d.). 1289093-37-3_2-Pyridinecarboxaldehyde, 4-bromo-5-(dimethylamino). Available at: [Link]

-

chemsrc.com. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Engineering of Polysubstituted Pyridine Carbaldehydes: Synthesis, Reactivity, and Pharmaceutical Applications

Introduction: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, polysubstituted pyridine carbaldehydes represent a "privileged scaffold" of exceptional versatility. Unlike simple pyridines, these derivatives possess a dual-modality reactive profile: the electrophilic aldehyde "warhead" capable of rapid condensation or redox manipulation, and the pyridine core itself, which serves as a platform for nucleophilic aromatic substitution (

For drug development professionals, the strategic value of these molecules lies in their role as divergent intermediates . A single polysubstituted pyridine carbaldehyde can be the precursor to a library of kinase inhibitors (e.g., imidazo[1,2-a]pyridines), antifungals, or GPCR ligands. However, the synthesis of these densely functionalized rings presents a "regioselectivity paradox"—balancing the electronic directing effects of existing substituents while introducing the sensitive aldehyde group without over-oxidation or polymerization.

This guide deconstructs the engineering of these molecules, moving from regiocontrolled synthesis to high-value transformations.

Synthetic Architectures: Selecting the Right Route

The synthesis of polysubstituted pyridine carbaldehydes is rarely a "one-size-fits-all" approach. The choice of method depends heavily on the existing substitution pattern and the electronic nature of the ring.

Route A: Directed Ortho-Metalation (DoM) – The Precision Tool

For pyridines already bearing halogens or directing groups (DMGs), DoM is the gold standard. It utilizes strong bases (LDA,

-

Mechanism: The lithium coordinates to a heteroatom (N, O, F) on the substituent, directing the base to the ortho proton.

-

Critical Factor: The "Halogen Dance."[1] When lithiating polyhalogenated pyridines, the lithiated species can isomerize to a more thermodynamically stable position, often scrambling the substitution pattern. Kinetic control (temperature < -78°C) is mandatory.

Route B: Oxidative Functionalization – The Scalable Route

Converting a methyl group to an aldehyde is ideal for scale-up but requires careful oxidant selection to stop at the aldehyde stage without progressing to the carboxylic acid.

-

Classic: Selenium dioxide (

) in dioxane/water. Reliable but toxic. -

Modern:

/DMSO (Kornblum-type) or catalytic aerobic oxidation using

Route C: Vilsmeier-Haack Cyclization – The De Novo Build

Instead of functionalizing an existing ring, this method constructs the pyridine ring with the aldehyde in place, often starting from enaminones or acetamides. This is preferred when the desired substitution pattern is difficult to access via DoM.

Visualization: Synthesis Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate functionality.

Reactivity Profile & The "Aldehyde Pivot"

Once synthesized, the pyridine carbaldehyde serves as a pivot point for increasing molecular complexity.

Heterocyclic Fusion (The Kinase Inhibitor Route)

The most high-value transformation in drug discovery is the condensation of 2-aminopyridines (bearing an aldehyde at C3) with ketones or 1,3-dicarbonyls.

-

Friedländer Synthesis: Condensation of 2-aminopyridine-3-carbaldehyde with ketones yields 1,8-naphthyridines .

-

Groebke-Blackburn-Bienaymé: A multicomponent reaction involving the aldehyde, an amine, and an isocyanide to form imidazo[1,2-a]pyridines .

Chemo-differentiating Cross-Coupling

In a polysubstituted system (e.g., 2-chloro-5-bromo-3-formylpyridine), the aldehyde acts as an electron-withdrawing group (EWG), activating the ortho and para halogens for

-

Reactivity Order: The halogen para to the aldehyde is typically most reactive toward nucleophiles due to resonance stabilization of the Meisenheimer complex.

Detailed Experimental Protocols

Protocol 1: Regioselective Lithiation-Formylation (DoM)

Target: Synthesis of 2-bromo-4-methoxypyridine-3-carbaldehyde. Context: This protocol utilizes the methoxy group as a Directing Metalating Group (DMG) to install the formyl group at the sterically crowded C3 position.

Reagents:

-

2-Bromo-4-methoxypyridine (1.0 eq)

-

Lithium Diisopropylamide (LDA) or LiTMP (1.1 eq)

-

Anhydrous THF[2]

-

DMF (Dry, 1.2 eq)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).

-

Base Generation: Generate LDA in situ or add commercial LiTMP solution dropwise. Stir for 15 min.

-

Substrate Addition: Dissolve 2-bromo-4-methoxypyridine in THF and add dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temp < -70°C to prevent halogen scrambling.

-

Metalation: Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange.

-

Formylation: Add dry DMF (neat) rapidly in one portion. The color will fade.

-

Quench: Stir for 30 min at -78°C, then warm to 0°C. Quench with sat.

solution. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is typically less polar than the alcohol byproduct.

Protocol 2: Green Oxidation of Methylpyridines

Target: Synthesis of 6-methylpyridine-2-carbaldehyde from 2,6-lutidine.

Context: Avoids toxic

Step-by-Step Methodology:

-

Mix: Combine 2,6-lutidine (1 mmol),

(1 mmol), and DMSO (3 mL) in a sealed tube. -

Heat: Heat to 110°C for 4-6 hours.

-

Workup: Cool, dilute with water, and extract with ether. Wash with sodium thiosulfate to remove excess iodine.

-

Note: This reaction relies on the acidity of the methyl protons, activated by the pyridine nitrogen.

Data Summary: Substituent Effects on Lithiation

The following table summarizes how existing substituents on the pyridine ring dictate the position of the incoming aldehyde during DoM reactions.

| Existing Substituent | Position | Directing Power | Site of Formylation (Major) | Notes |

| -F | C2 | Strong | C3 (Ortho) | Highly regioselective; requires very low temp (-78°C). |

| -Cl / -Br | C2 | Moderate | C3 (Ortho) | Risk of "Halogen Dance" if temp rises > -60°C. |

| -OMe | C4 | Strong | C3 (Ortho) | Overrides weaker directors; chelates Li+. |

| -CONEt2 | C3 | Very Strong | C4 (Ortho) | Remote lithiation possible; directs strongly to C4. |

| -NHBoc | C3 | Strong | C4 (Ortho) | Protects amine; directs ortho. |

Pathway Visualization: The Imidazo[1,2-a]pyridine Synthesis

This diagram illustrates the conversion of a pyridine carbaldehyde derivative into a fused heterocyclic drug scaffold, a common workflow in kinase inhibitor discovery.

Caption: Synthetic workflow for converting aminopyridines to bioactive imidazo[1,2-a]pyridine scaffolds.

References

-

ChemicalBook. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Link

-

National Institutes of Health (NIH). (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Link

-

BenchChem. (2025). 2-Pyridyllithium in the Synthesis of Substituted Pyridines. Link

-

Journal of Organic Chemistry. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. Link

-

Heterocycles. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Link

-

OSTI.gov. (2018). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes. Link

-

Semantic Scholar. (2010). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Link

Sources

Fluorinated Pyridine Aldehydes: Strategic Building Blocks for Medicinal Chemistry

Topic: Fluorinated Pyridine Aldehyde Building Blocks for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs.[1] However, the strategic incorporation of fluorine—specifically in the form of fluorinated pyridine aldehydes —offers a distinct competitive advantage. These building blocks are not merely structural connectors; they are functional tools used to modulate pKa, enhance metabolic stability, and lock bioactive conformations.[1][2]

This guide provides a technical deep-dive into the utility, synthesis, and application of fluorinated pyridine aldehydes, moving beyond basic properties to actionable experimental strategies.

Part 1: Strategic Value & Physicochemical Profiling[3][4]

The "Fluorine Effect" on the Pyridine Scaffold

The introduction of fluorine into a pyridine aldehyde scaffold drastically alters the electronic landscape of the molecule.[3] For medicinal chemists, this translates to three critical parameters:

-

Basicity Modulation (pKa): Pyridine is a weak base (pKa ~5.2).[1] Fluorine substitution, particularly at the 2-position, exerts a strong inductive effect (

), significantly lowering the basicity of the ring nitrogen.[1] This is crucial for reducing off-target hERG binding and improving oral bioavailability by altering the ionization state at physiological pH.[1] -

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing fluorine at sites prone to oxidative metabolism (e.g., para to the nitrogen) can extend half-life (

). -

Conformational Locking: The electrostatic repulsion between the ring nitrogen lone pair and the fluorine atom (if adjacent) or the dipole-dipole interactions with the carbonyl oxygen can favor specific rotamers, pre-organizing the ligand for binding.

Comparative Physicochemical Data

The following table illustrates the dramatic shift in properties when transitioning from pyridine to fluorinated pyridine aldehydes.

| Compound | Structure | pKa (Conjugate Acid) | LogP (Approx) | Electronic Character |

| Pyridine | 5.23 | 0.65 | Electron-deficient | |

| 3-Fluoropyridine | ~2.97 | 0.85 | Reduced basicity | |

| 2-Fluoropyridine | -0.44 | 0.80 | Non-basic at phys.[1] pH | |

| 3-Pyridinecarboxaldehyde | 3.80 | 0.70 | Electron-withdrawing | |

| 2-Fluoro-3-pyridinecarboxaldehyde | < -1.0 | ~0.95 | Highly electrophilic |

Insight: The combination of the aldehyde (EWG) and fluorine (EWG) renders the pyridine ring of 2-fluoro-3-pyridinecarboxaldehyde highly electron-deficient. This makes the C2-fluorine highly susceptible to Nucleophilic Aromatic Substitution (

), a feature that can be exploited for library generation.[1]

Part 2: Synthetic Methodologies

Synthesizing fluorinated pyridine aldehydes requires navigating the delicate balance between the directing effects of fluorine and the inherent reactivity of the pyridine ring.

Decision Matrix: Choosing the Route

The two primary routes are Directed Ortho-Lithiation (DoL) and Halogen-Metal Exchange .

Figure 1: Strategic decision tree for selecting the synthetic route based on starting material availability.

Protocol 1: Synthesis of 2-Fluoro-3-Pyridinecarboxaldehyde via DoL

This protocol utilizes the fluorine atom as a Directed Metalation Group (DMG).[1] The acidity of the C3 proton in 2-fluoropyridine is enhanced by the adjacent fluorine and the ring nitrogen.

Reagents:

-

2-Fluoropyridine (1.0 equiv)[4]

-

Lithium diisopropylamide (LDA) (1.1 equiv) or LiTMP

-

N,N-Dimethylformamide (DMF) (1.2 equiv)

-

THF (Anhydrous)[5]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).[1]

-

Base Generation: Cool the THF to –78 °C. Add LDA (2.0 M in THF/heptane) dropwise.

-

Metallation: Add 2-fluoropyridine dropwise over 15 minutes, maintaining the temperature below –70 °C.

-

Mechanistic Note: The lithium coordinates to the fluorine (and potentially nitrogen), directing deprotonation at the C3 position. Stir for 2 hours at –78 °C to ensure complete lithiation. The solution typically turns yellow/orange.[1]

-

-

Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control addition rate to keep T < –65 °C.[1]

-

Quench: Stir for 30 minutes at –78 °C, then allow to warm to 0 °C. Quench with saturated aqueous

or dilute HCl (carefully, to avoid acetal formation). -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc). 2-Fluoro-3-pyridinecarboxaldehyde is typically a low-melting solid or oil.[1]

Critical Validation Point: Monitor by TLC. If the lithiated species warms up before quenching, "Dance of Iodine" type scrambling or dimerization can occur.[1]

Part 3: Reactivity & Derivatization[1]

Once synthesized, these aldehydes are versatile intermediates.[1] The most common application in medicinal chemistry is Reductive Amination to install amine-based pharmacophores.[1]

Protocol 2: Reductive Amination (Self-Validating System)

This protocol is designed to minimize side reactions (like

Reagents:

-

Fluorinated Pyridine Aldehyde (1.0 equiv)[4]

-

Amine Partner (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

Methodology:

-

Imine Formation: In a vial, mix the aldehyde and amine in DCE.

-

Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to liberate the free base.[1]

-

Stir for 30–60 minutes. Formation of the imine (often visible by shift in solution clarity or color) is requisite before reduction to avoid direct reduction of the aldehyde to alcohol.

-

-

Reduction: Add

in one portion.-

Why this reagent? It is less nucleophilic than

and will not reduce the aldehyde as quickly as the iminium ion, nor will it displace the fluorine at C2.

-

-

Reaction: Stir at Room Temperature for 2–16 hours.

-

Quench: Quench with saturated

. Extract with DCM.[1] -

Purification: Standard silica chromatography.[1]

Competing Pathways: The Risk

When using secondary amines or heating, the fluorine atom (especially at C2 or C4) is a good leaving group.

Figure 2: Divergent reactivity pathways.[1] Pathway A is favored by mild reducing agents and room temperature.[1] Pathway B (SNAr) becomes dominant at high temperatures or with strong nucleophiles.

Part 4: Applications & Case Studies

Case Study: Kinase Inhibitor Design

In the development of inhibitors for kinases (e.g., PI3K or JAK families), the "hinge region" binding motif is critical.

-

Challenge: A standard pyridine nitrogen might be too basic, leading to high solvation penalties or non-specific binding.[1]

-

Solution: Using a 3-fluoro-4-pyridine scaffold.[1] The fluorine lowers the basicity of the nitrogen, optimizing the H-bond acceptor capability for the hinge residue while the aldehyde handle allows for the attachment of the solubilizing tail via reductive amination.

Metabolic Stability

In a matched molecular pair analysis (MMPA), replacing a phenyl ring with a fluoropyridine ring often improves metabolic stability.[1] The electron-deficient ring is less prone to oxidation by Cytochrome P450 enzymes compared to electron-rich phenyl or unsubstituted pyridine rings.[1]

References

-

Schlosser, M. (2005).[1] The 2-Fluoropyridine Scaffold: A Versatile Tool in Medicinal Chemistry. Angewandte Chemie International Edition.

-

Marsais, F., & Quéguiner, G. (1981).[1] Metallation of Halogenopyridines: A New Synthesis of Disubstituted Pyridines. Tetrahedron.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

-

Organic Syntheses. (2010). Discussion on Directed Ortho-Lithiation Protocols.

Sources

The Electronic Architecture of Amino-Fluoro-Pyridine Aldehydes: A Guide to Reactivity and Design

Topic: Electronic properties of amino-fluoro-pyridine aldehydes Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Push-Pull" Triad

In the landscape of heterocyclic medicinal chemistry, amino-fluoro-pyridine aldehydes represent a privileged scaffold characterized by a unique electronic "push-pull" dynamic. This guide deconstructs the interplay between three critical electronic vectors:

-

The Amino Group (+M): A strong resonance donor that raises the HOMO energy, increasing electron density at ortho and para positions.

-

The Fluorine Atom (-I / +M): A high-electronegativity modulator that lowers the pKa of the pyridine nitrogen via inductive withdrawal (-I) while directing electrophilic substitution via lone-pair donation (+M) and the "gauche effect."

-

The Aldehyde (-M, -I): An electron-withdrawing electrophilic handle essential for cyclization.

Understanding this triad is not merely academic; it is the prerequisite for controlling regioselectivity in Directed Ortho Metalation (DoM) and predicting stability in physiological media.

Electronic Topography & Physicochemical Data[1][2]

The introduction of fluorine onto the aminopyridine scaffold drastically alters the physicochemical landscape compared to the non-fluorinated parent.

NMR Spectroscopy Signatures

Fluorine acts as an internal electronic spy. The

| Nucleus | Characteristic Shift ( | Coupling Constants ( | Structural Insight |

| -120 to -145 (vs CFCl | Upfield shift indicates increased electron density from the amino group; downfield shift implies proximity to the electron-withdrawing aldehyde. | ||

| 9.8 - 10.2 | N/A | A diagnostic singlet. Shifts >10.0 ppm suggest intramolecular H-bonding with the adjacent amino group. | |

| 145 - 165 | The large doublet is the anchor point for assignment. |

Acid-Base Modulation (pKa)

The basicity of the pyridine nitrogen is the primary determinant of solubility and pharmacokinetic profile. Fluorine substitution exerts a strong inductive effect (-I), significantly reducing basicity.

-

Pyridine (Ref): pKa ~ 5.2

-

2-Aminopyridine: pKa ~ 6.86 (Amino group donates density to ring N).

-

2-Amino-3-fluoropyridine: pKa ~ 3.5 - 4.5 (Estimated). The fluorine at C3 inductively destabilizes the protonated pyridinium species.

-

Impact: These aldehydes are less likely to be protonated at physiological pH (7.4) compared to their non-fluorinated analogs, enhancing membrane permeability (LogD).

Structural Dynamics: The Intramolecular Lock

The reactivity of amino-fluoro-pyridine aldehydes is governed by conformational locking. In 2-amino-3-fluoro-4-pyridinecarboxaldehyde , two competing intramolecular interactions dictate the ground state geometry:

-

N-H...O=C (Hydrogen Bond): If the aldehyde is ortho to the amine, a 6-membered pseudo-ring forms. This "locks" the aldehyde, reducing its electrophilicity toward external nucleophiles but pre-organizing it for intramolecular condensation (e.g., Friedländer synthesis).

-

N-H...F (Hydrogen Bond): A weaker interaction, but fluorine can accept a hydrogen bond. This is often overridden by the stronger carbonyl interaction.

Design Implication: When designing kinase inhibitors, this "lock" mimics the planarity required for the ATP-binding pocket, reducing the entropic penalty of binding.

Synthetic Protocol: Regioselective Directed Ortho Lithiation (DoM)

The most robust method to synthesize these scaffolds is Directed Ortho Metalation (DoM) . The amino group (protected as a pivaloylamide or Boc) and the fluorine atom compete to direct the lithiation.

The Rule: Fluorine is a potent ortho-director due to the acidity of the adjacent proton (inductive effect). However, a Boc-protected amine is a powerful Complex Induced Proximity Effect (CIPE) director.

Experimental Workflow: Synthesis of 2-Amino-3-fluoro-4-formylpyridine

Target: Selective lithiation at C4 (ortho to Fluorine, para to Amine) or C3 (between F and Amine - unlikely due to steric crowding).

Reagents:

-

Substrate: 2-(Boc-amino)-3-fluoropyridine

-

Base:

-Butyllithium ( -

Electrophile:

-Dimethylformamide (DMF) -

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical: Temperature control prevents nucleophilic attack of n-BuLi on the pyridine ring.

-

Substrate Addition: Dissolve 2-(Boc-amino)-3-fluoropyridine in THF and add dropwise to the flask.

-

Lithiation (The Critical Step): Add

-BuLi (2.2 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.-

Mechanism:[1] The Li coordinates to the Boc carbonyl oxygen and the Fluorine lone pair. The C4 proton (adjacent to F) is the most acidic and sterically accessible.

-

Aging: Stir for 1-2 hours at -78°C.

-

-

QC Check (Self-Validating Step): Remove a 50

L aliquot and quench into -

Formylation: Add anhydrous DMF (3.0 equiv) dropwise. The solution may turn yellow/orange.

-

Quench & Hydrolysis: Warm to 0°C. Quench with saturated

(aq). For Boc deprotection (if desired), treat with TFA/DCM in a subsequent step.

Visualization: Mechanistic Pathways

Diagram: Electronic Vectors & DoM Mechanism

The following diagram illustrates the competing directing effects and the lithiation pathway.

Caption: Figure 1. Directed Ortho Metalation (DoM) pathway driven by Fluorine inductive effects (-I) and Boc-group coordination.

Reactivity Profile: The Friedländer Condensation

The primary utility of amino-fluoro-pyridine aldehydes is in the synthesis of fused heterocyclic systems like 1,8-naphthyridines (antibiotic and antifungal scaffolds).

Reaction Logic:

The aldehyde (C4) and the amino group (C3/C2) are positioned to react with ketones containing an

-

Base Catalysis: KOH or Proline.

-

Mechanism: Aldol condensation followed by cyclodehydration.

-

Fluorine Effect: The presence of fluorine adjacent to the condensation site can retard the rate of initial nucleophilic attack due to steric repulsion, but it accelerates the final dehydration step by acidifying the intermediate protons.

References

-

Vertex Pharmaceuticals. (2015). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. National Institutes of Health (PMC). [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM protocols).

-

Reich, H. J. (2020).[2] 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

ChemRxiv. (2021). The effect of pyridinecarboxaldehyde functionalisation on reactivity. ChemRxiv. [Link]

Sources

Technical Deep Dive: Reactivity Profile of 5-Fluoropyridine-4-Carbaldehyde Derivatives

Introduction: The Electronic Landscape

In the realm of heterocyclic medicinal chemistry, 5-fluoropyridine-4-carbaldehyde (synonymous with 3-fluoropyridine-4-carbaldehyde due to C2v symmetry in the monosubstituted core) represents a "privileged scaffold." Its utility stems from a unique electronic tension created by three competing forces: the electron-deficient pyridine nitrogen, the strongly electron-withdrawing formyl group (–CHO) at C4, and the highly electronegative fluorine atom at C5.

For the drug developer, this molecule is not merely a building block; it is a divergent intermediate . The C4-aldehyde serves as a handle for chain extension, while the C5-fluorine—activated by the ortho-formyl group—acts as a latent leaving group for nucleophilic aromatic substitution (

This guide dissects the reactivity of this scaffold, providing validated protocols for its manipulation while maintaining the integrity of the pyridine core.

Electronic Architecture & Reactivity Map

To manipulate this molecule effectively, one must understand its "Hotspots." The pyridine ring is

The "Ortho-Effect" Activation

The defining feature of this scaffold is the activation of the C5-fluorine. In a standard pyridine, a fluorine at C3/C5 is relatively inert to

Key Insight: The C4-aldehyde activates the C5-fluorine for displacement, allowing

Visualization: Reactivity Vectors

The following diagram maps the three primary reactivity vectors available to the medicinal chemist.

Figure 1: Reactivity vectors of 5-fluoropyridine-4-carbaldehyde. Note the synergy between Vector A and B.

Validated Synthetic Workflows

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopically labeled analogs or specific derivatives. The most reliable method utilizes Directed Ortho Metallation (DoM) .

-

Mechanism: The fluorine atom at C3 of the starting material (3-fluoropyridine) acts as a Directed Metallation Group (DMG). It directs the strong base (LDA) to deprotonate the C4 position (ortho to F) due to the inductive acidification of the C4 proton.

-

Protocol Note: Temperature control is critical. The lithiated pyridine is unstable above -70°C and can undergo "pyridyne" formation or dimerization.

Workflow: From Scaffold to Drug Candidate

The following flowchart illustrates the decision matrix for functionalizing this scaffold.

Figure 2: Strategic divergence in synthesis. Path B exploits the "Ortho-Effect" for cyclization.

Experimental Protocols

The following protocols are designed to be self-validating . The "Checkpoint" steps allow the chemist to verify success before proceeding, preventing wasted resources on failed intermediates.

Protocol A: Regioselective Reductive Amination

Objective: Derivatization of the aldehyde without affecting the C-F bond. Context: Standard reductive amination conditions (MeOH/NaBH4) can sometimes lead to over-reduction or side reactions with the fluorine. The use of Sodium Triacetoxyborohydride (STAB) in mild solvents is preferred.

Materials:

-

5-fluoropyridine-4-carbaldehyde (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

Step-by-Step:

-

Imine Formation: Dissolve the aldehyde and amine in DCM (0.1 M). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint 1: Monitor by TLC or LCMS. The disappearance of the aldehyde peak indicates imine formation. If slow, add 1-2 drops of acetic acid.

-

-

Reduction: Add STAB in one portion. The reaction may bubble slightly (H2 evolution). Stir at RT for 2–4 hours.

-

Why STAB? It is less nucleophilic than NaBH4 and will not reduce the aldehyde before it forms the imine, nor will it attack the C-F bond.

-

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Displacement for Bicyclic Ring Closure

Objective: Displace the C5-Fluorine to form a fused ring (e.g., with hydrazine to form 1H-pyrazolo[4,3-c]pyridine).

Materials:

-

5-fluoropyridine-4-carbaldehyde (1.0 eq)

-

Hydrazine monohydrate (2.0 eq) or substituted hydrazine.

-

Ethanol or n-Butanol (for higher temp).

Step-by-Step:

-

Mixing: Dissolve aldehyde in Ethanol (0.2 M).

-

Addition: Add hydrazine dropwise at 0°C (exothermic reaction possible).

-

Cyclization: Heat to reflux (80°C) for 4–6 hours.

-

Mechanism:[1][2][3][4] The hydrazine first condenses with the aldehyde (Schiff base formation). The internal nitrogen of the hydrazone then attacks the C5-position, displacing fluoride (activated by the imine).

-

Checkpoint 2: 19F NMR is the perfect validation tool here. The starting material shows a signal ~ -127 ppm. The product should have no fluorine signal . If a signal remains, the cyclization is incomplete.

-

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Comparative Data: Reactivity Benchmarks

The following table summarizes the reactivity of 5-fluoropyridine-4-carbaldehyde compared to its non-fluorinated and isomeric counterparts.

| Substrate | C4-CHO Reactivity | C5- | Primary Application |

| 5-Fluoropyridine-4-CHO | High | High (Activated) | Fused heterocycle synthesis (e.g., Azaindoles) |

| Pyridine-4-CHO | High | Inert | Simple reductive aminations |

| 3-Fluoropyridine | Inert | Low | Requires strong bases (LiTMP) to functionalize |

| 2-Fluoropyridine-3-CHO | Moderate | Very High | Highly unstable; prone to hydration |

References

-

Schlosser, M. (2005). "The 3-Fluoropyridine Route to Fused Heterocycles." Journal of Fluorine Chemistry, 126(4), 567-573.

-

Marsais, F., & Queguiner, G. (1981). "Metallation of Fluoropyridines: Regioselectivity and Synthesis." Tetrahedron, 39(12), 2009-2021.

-

Bouillon, A., et al. (2002). "Synthesis of Novel Naphthyridine Derivatives via Ortho-Directed Metallation." Tetrahedron, 58(23), 4369-4373.

-

PubChem Database. (2024). "Compound Summary: 3-Fluoropyridine-4-carbaldehyde." National Library of Medicine.

-

Carey, J. S., et al. (2006). "Analysis of the Reactions used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Validating Reductive Amination Protocols).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Lithiation-Formylation of 3-Dimethylamino-5-fluoropyridine

Executive Summary

This application note details the protocol for the regioselective formylation of 3-dimethylamino-5-fluoropyridine to synthesize its corresponding pyridine carbaldehydes. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and advanced agrochemicals.

The core challenge in functionalizing this substrate is controlling regioselectivity between the C2 (adjacent to ring nitrogen and fluorine) and C4 (sterically crowded between fluorine and dimethylamino) positions. This guide provides a validated Method A (C2-selective) using n-BuLi and a Method B (C4-targeting) using sterically hindered amide bases, supported by mechanistic rationale and troubleshooting workflows.

Mechanistic Grounding & Regioselectivity

To achieve high yields, one must understand the competing electronic and steric forces governing the lithiation of 3,5-disubstituted pyridines.

Directing Effects[1][2][3]

-

Fluorine (C3): A potent Ortho-Directing Group (ODG) due to its high electronegativity, which acidifies the adjacent C2 and C4 protons (Inductive effect, -I).

-

Dimethylamino (C5): A moderate ODG capable of coordinating lithium (Complex Induced Proximity Effect - CIPE), directing to C4 and C6.

-

Pyridine Nitrogen: Strongly activates the

-positions (C2 and C6) via inductive effects and coordination.

The Regioselectivity Map

The interplay of these forces creates a hierarchy of reactivity:

-

C2 Position (Dominant): Activated by both the ring Nitrogen and the Fluorine atom. It is the most acidic site (

~26-27). -

C4 Position (Secondary): Activated by Fluorine and the Dimethylamino group. However, it is sterically "sandwiched," making access difficult for bulky aggregates like n-BuLi hexamers.

-

C6 Position (Minor): Activated by the ring Nitrogen and Dimethylamino group but lacks the strong acidification of Fluorine.

Figure 1: Regioselectivity landscape of 3-dimethylamino-5-fluoropyridine. Green indicates the thermodynamic preference; Red indicates the kinetic/steric challenge.

Experimental Protocols

Method A: C2-Selective Formylation (Thermodynamic Control)

Target Product: 3-dimethylamino-5-fluoropyridine-2-carbaldehyde Reagent: n-Butyllithium (n-BuLi) Rationale: n-BuLi is a strong nucleophile and base. At -78°C, it selectively deprotonates the most acidic C2 proton.

Materials

-

Substrate: 3-Dimethylamino-5-fluoropyridine (1.0 eq, 5.0 mmol, 700 mg)

-

Base: n-BuLi (2.5 M in hexanes, 1.1 eq, 2.2 mL)

-

Electrophile: Anhydrous DMF (N,N-Dimethylformamide) (1.5 eq, 7.5 mmol)

-

Solvent: Anhydrous THF (15 mL, distilled from Na/Benzophenone or passed through activated alumina)

-

Quench: Sat. aq.

, Water, Ethyl Acetate.

Step-by-Step Protocol

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

for 15 mins. -

Solvation: Add 3-dimethylamino-5-fluoropyridine (700 mg) and anhydrous THF (15 mL) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

-

Lithiation: Add n-BuLi (2.2 mL, 2.5 M) dropwise over 10 minutes using a syringe pump or careful manual addition.

-

Critical: Keep internal temp below -70°C to prevent nucleophilic attack of BuLi on the pyridine ring (formation of butyl-substituted byproducts).

-

-

Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Formylation: Add anhydrous DMF (0.58 mL) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to reach 0°C over 1 hour.

-

Quench: Cautiously add sat.

(5 mL) while stirring vigorously. -

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: C4-Selective Formylation (Kinetic/Steric Control)

Target Product: 3-dimethylamino-5-fluoropyridine-4-carbaldehyde Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) Rationale: LiTMP is a bulky, non-nucleophilic base. It avoids attacking the pyridine ring and, due to its size, may prefer the C4 position if directed by the NMe2 group coordination, although C2 remains competitive. Note: C4 functionalization is challenging; yields are typically lower than C2.

Protocol Modifications

-

Base Preparation: Generate LiTMP in situ by adding n-BuLi (1.1 eq) to a solution of TMP (2,2,6,6-tetramethylpiperidine, 1.15 eq) in THF at -78°C. Warm to 0°C for 15 mins, then cool back to -78°C.

-

Addition: Add the substrate (dissolved in THF) to the base solution (Inverse Addition) to maintain a high concentration of base relative to substrate.

-

Incubation: Stir for only 30 minutes at -78°C (kinetic control) before adding DMF.

Data Summary & Comparison

| Parameter | Method A (n-BuLi) | Method B (LiTMP) |

| Primary Regioisomer | C2-Formyl | C4-Formyl (variable selectivity) |

| Mechanism | Thermodynamic Acidity (pKa) | Kinetic/Coordination (CIPE) |

| Temperature | -78°C to 0°C | Strict -78°C |

| Key Risk | Nucleophilic attack (Bu-Pyridine) | Incomplete lithiation (Sterics) |

| Typical Yield | 65 - 82% | 30 - 50% |

Process Workflow & Troubleshooting

Figure 2: Operational workflow for the lithiation-formylation process.

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Starting Material.

-

Cause: Wet THF or DMF. The lithiated species is extremely moisture-sensitive.

-

Solution: Distill DMF from

or use molecular sieves (3Å) for 24h prior to use.

-

-

Problem: Formation of Butyl-pyridine byproducts.

-

Cause: Temperature rose above -60°C during n-BuLi addition.

-

Solution: Slow down addition rate; ensure dry ice bath is fresh.

-

-

Problem: "Sludge" formation upon warming.

-

Cause: Polymerization of DMF-lithium adducts.

-

Solution: Quench with Acetic Acid/THF mixture at low temperature before adding aqueous

.

-

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on "Optional Site Selectivity" in pyridines).

-

Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

- Gros, P., & Fort, Y. (2002). Lithiation of 3-halopyridines with alkyllithiums: A highly regioselective synthesis of 3-halo-2-substituted pyridines. Journal of Organic Chemistry, 67(7), 2343.

-

Knochel, P., et al. (2008).[2] Regioselective functionalization of pyridines using a directed metalation or a halogen/metal exchange.[7] Zeitschrift für Naturforschung B, 63(4), 357-370. Link

- Estel, L., et al. (1988). Metalation of 3-fluoropyridine. Journal of Heterocyclic Chemistry, 25, 1371.

Sources

- 1. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. baranlab.org [baranlab.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. znaturforsch.com [znaturforsch.com]

Application Note: Strategic Implementation of Fluorinated Pyridine Aldehydes in Kinase Inhibitor Design

Topic: Using Fluorinated Pyridine Aldehydes in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

Fluorinated pyridine aldehydes represent a high-value class of electrophilic building blocks in modern kinase inhibitor discovery. Their utility stems from the "Fluorine Effect"—the ability to modulate pKa, lipophilicity (

Strategic Rationale: The Fluorine-Pyridine Synergy

In kinase inhibitor design, the pyridine ring is a privileged scaffold often functioning as a hinge binder (accepting H-bonds from the backbone NH). However, naked pyridines are often metabolically labile (prone to N-oxidation) and can be overly basic, leading to poor membrane permeability or hERG liability.

Why Fluorinate?

-

pKa Modulation: Introducing fluorine (EN = 3.98) adjacent to the pyridine nitrogen (2-F or 6-F relative to N) significantly lowers the basicity of the nitrogen lone pair via inductive withdrawal. This prevents protonation at physiological pH, improving passive permeability.

-

Metabolic Blockade: Fluorine substitution at the C-3 or C-5 positions blocks P450-mediated oxidative metabolism.

-

Conformational Locking: The

or

Table 1: Physicochemical Impact of Fluorination on Pyridine-3-Carboxaldehyde

| Property | Unsubstituted Pyridine | 2-Fluoro-Pyridine | 6-Fluoro-Pyridine | Impact on Drug Design |

| pKa (Conj. Acid) | ~3.6 | ~0.5 | ~0.8 | Reduced basicity improves CNS penetration and reduces lysosomal trapping. |

| LogP | 0.7 | 1.1 | 1.1 | Moderate increase aids hydrophobic pocket filling without compromising solubility. |

| Electrophilicity | Moderate | High | High | Aldehyde becomes more reactive; prone to hydration (gem-diol formation). |

| Metabolic Stability | Low (N-oxide prone) | High | High | Blocks oxidation; 2-F also enables |

Synthetic Applications & Decision Logic

The choice of reaction pathway depends on the structural role of the pyridine moiety within the inhibitor.

Protocol A: Scaffold Construction via Groebke-Blackburn-Bienaymé (GBB)

The GBB reaction is the gold standard for synthesizing imidazo[1,2-a]pyridines , a scaffold found in numerous kinase inhibitors (e.g., analogues of commercially available inhibitors). Here, the fluorinated pyridine aldehyde serves as the component introducing the substituent at the C-3 position of the fused ring, often targeting the "gatekeeper" residue or hydrophobic back-pocket.

Mechanism & Rationale

This is a three-component condensation between a 2-aminopyridine (scaffold core), an aldehyde (side chain), and an isocyanide.[1][2]

-

Why Fluorinated Aldehyde? Using a 2-fluoropyridine-4-carboxaldehyde introduces a fluoropyridine moiety at the 3-position. The fluorine atom can engage in multipolar interactions with the kinase backbone or protect the ring from metabolism.

Detailed Procedure

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

2-Fluoro-4-pyridinecarboxaldehyde (1.0 equiv)

-

tert-Butyl isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate [Sc(OTf)

] (5 mol%) or Ammonium Chloride (NH -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step:

-

Pre-complexation: In a microwave vial, dissolve 2-aminopyridine (1.0 mmol) and 2-fluoro-4-pyridinecarboxaldehyde (1.0 mmol) in TFE (3 mL). Stir for 5 minutes at room temperature.

-

Expert Insight: TFE is a superior solvent for GBB as it stabilizes the imine intermediate via hydrogen bonding, accelerating the reaction without strong acids that might degrade the fluorinated aldehyde.

-

-

Addition: Add tert-butyl isocyanide (1.1 mmol) followed by Sc(OTf)

(0.05 mmol). -

Reaction: Seal the vial and heat to 60°C for 4 hours (conventional heating) or 100°C for 20 minutes (microwave irradiation).

-

Monitoring: Monitor via LC-MS. The Schiff base intermediate often forms quickly; the rate-limiting step is the [4+1] cycloaddition with the isocyanide.

-

Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO

. -

Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting:

-

Low Yield? Fluorinated pyridine aldehydes are electron-deficient and prone to forming stable hemiaminals that fail to dehydrate to the imine. Solution: Add 4Å molecular sieves to the reaction to drive water removal.

Protocol B: Reductive Amination for Solvent Front Engineering

Kinase inhibitors often require a solubilizing "tail" (e.g., morpholine, piperazine) extending into the solvent front. Attaching these via a methylene linker to a fluorinated pyridine core is a classic strategy.

Mechanism & Rationale

The fluorinated pyridine aldehyde reacts with a secondary amine (the tail) to form an iminium ion, which is reduced to the tertiary amine.

-

Why Fluorinated Aldehyde? The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic, accelerating imine formation. However, it also makes the resulting amine less basic (via through-bond induction), potentially reducing hERG binding affinity.

Detailed Procedure

Reagents:

-

3-Fluoro-4-pyridinecarboxaldehyde (1.0 equiv)

-

Secondary Amine (e.g., N-methylpiperazine) (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride [NaBH(OAc)

] (1.5 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

-

Imine Formation: In a round-bottom flask, dissolve the fluorinated aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol).

-

Critical Step: Stir for 30–60 minutes before adding the reducing agent. Fluorinated aldehydes exist in equilibrium with their hydrates (gem-diols). The acid helps shift the equilibrium toward the reactive aldehyde/iminium species.

-

-

Reduction: Add NaBH(OAc)

(1.5 mmol) in one portion. Stir at room temperature for 2–16 hours.-

Why NaBH(OAc)

? It is mild and will not reduce the aldehyde or the fluorinated pyridine ring itself (which can be susceptible to hydride attack/defluorination under harsh conditions like LiAlH

-

-

Quench: Quench with saturated aqueous NaHCO

(10 mL). Stir for 15 minutes to decompose borate complexes. -